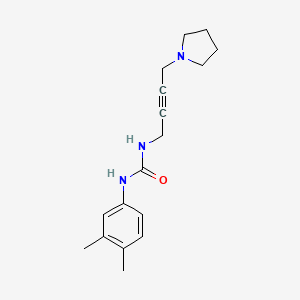
1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as DM-PU, is a small molecule inhibitor that has been developed as a potential anticancer agent. DM-PU targets the enzyme poly(ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can selectively kill cancer cells that have defects in DNA repair pathways.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Self-assembly in Heterocyclic Ureas
Complexation-induced Unfolding of Heterocyclic Ureas : Research has shown that certain heterocyclic ureas, through synthesis and conformational studies, exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This behavior underscores their potential as building blocks for self-assembly and mimics primitive biological transitions, such as the helix-to-sheet transition in peptides (Corbin et al., 2001).
Anion Binding Properties
Oxo-anion Binding by Protonated (Dimethylphenyl)(pyridyl)ureas : The study of the anion coordination chemistry of protonated urea-based ligands has revealed their ability to form complexes with inorganic oxo-acids, demonstrating the utility of these compounds in anion recognition and potentially in the development of new sensing materials (Wu et al., 2007).
Lithiation and Synthetic Applications
Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives : The selective lithiation of N-(pyridin-3-ylmethyl) derivatives highlights the synthetic versatility of such urea compounds, enabling the preparation of various substituted derivatives with potential applications in material science and organic synthesis (Smith et al., 2013).
Anticancer Agents
Synthesis and Biological Evaluation of Urea Derivatives as Anticancer Agents : Diaryl ureas have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. This research suggests the potential therapeutic applications of such compounds in cancer treatment (Feng et al., 2020).
Electronic, Optical, and NLO Properties
Key Electronic, Optical, and NLO Properties of Urea Derivatives : Computational studies on the electro-optic properties of chalcone derivatives, including 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have provided insights into their potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14-7-8-16(13-15(14)2)19-17(21)18-9-3-4-10-20-11-5-6-12-20/h7-8,13H,5-6,9-12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBSOOCEYLWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC#CCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)
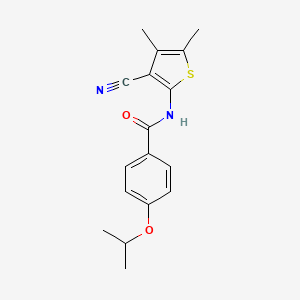

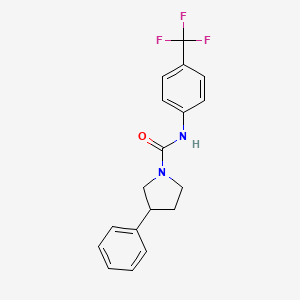
![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)
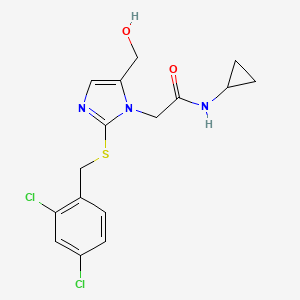
![(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B2942566.png)
![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)
![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)
![6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione](/img/structure/B2942572.png)

![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)
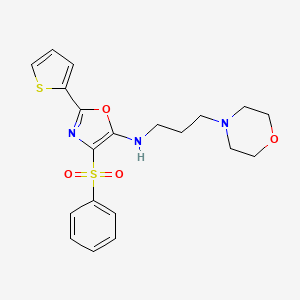
![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)